molecular formula C12H25NS B8218403 N-(Heptan-2-yl)-2,2-dimethylthietan-3-amine

N-(Heptan-2-yl)-2,2-dimethylthietan-3-amine

Cat. No.: B8218403
M. Wt: 215.40 g/mol
InChI Key: ZTIQWYCJBGSRED-UHFFFAOYSA-N
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Description

N-(Heptan-2-yl)-2,2-dimethylthietan-3-amine is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of a heptan-2-yl group attached to the nitrogen atom and two methyl groups attached to the thietane ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Heptan-2-yl)-2,2-dimethylthietan-3-amine can be achieved through several synthetic routes. One common method involves the reaction of heptan-2-amine with 2,2-dimethylthietan-3-one in the presence of a suitable catalyst. The reaction typically takes place under mild conditions, such as room temperature, and may require a solvent like acetonitrile to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Heptan-2-yl)-2,2-dimethylthietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thietane ring to a thiol or thioether using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to moderate heating.

    Reduction: Lithium aluminum hydride; low temperatures to avoid over-reduction.

    Substitution: Various nucleophiles (e.g., halides, amines); solvents like dichloromethane or acetonitrile; ambient to slightly elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Substituted thietanes with different functional groups.

Scientific Research Applications

N-(Heptan-2-yl)-2,2-dimethylthietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate or as a precursor for drug synthesis.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(Heptan-2-yl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(Heptan-2-yl)-2,2-dimethylthietan-3-amine can be compared with other similar compounds, such as:

    N-(Heptan-2-yl)-2,2-dimethylthietan-3-ol: Similar structure but with a hydroxyl group instead of an amine group.

    N-(Heptan-2-yl)-2,2-dimethylthietan-3-thiol: Contains a thiol group instead of an amine group.

    N-(Heptan-2-yl)-2,2-dimethylthietan-3-yl chloride: Contains a chloride group instead of an amine group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-heptan-2-yl-2,2-dimethylthietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NS/c1-5-6-7-8-10(2)13-11-9-14-12(11,3)4/h10-11,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIQWYCJBGSRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC1CSC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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